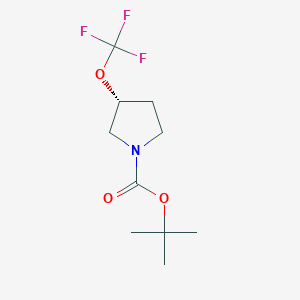
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for designing novel biologically active compounds due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . Additionally, it has been studied for its potential as an inhibitor of various enzymes and proteins .
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as myeloid cell leukemia-1 protein, affecting the binding mode to enantioselective proteins . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share similar structural features but differ in their biological activity and applications
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-9-10(6-7-12(13)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
InChI Key |
OQODLQDVVMRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

